molecular formula C26H26N4O12 B12740186 Magnoflorine styphnate CAS No. 2140-90-1

Magnoflorine styphnate

Cat. No.: B12740186
CAS No.: 2140-90-1
M. Wt: 586.5 g/mol
InChI Key: DTZZRZAWULRBHN-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnoflorine is a benzylisoquinoline alkaloid (BIA) widely distributed in plants such as Phellodendron amurense (), Aristolochia species, and members of the Ranunculaceae family (). Its biosynthesis begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, forming (S)-norcoclaurine, a precursor to BIAs (). Magnoflorine exhibits diverse pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and anti-diabetic effects ().

Magnoflorine styphnate is a synthetic salt derivative where magnoflorine is combined with styphnic acid (trinitroresorcinolic acid). Styphnates, such as lead styphnate, are known for their explosive properties (), but in this context, the styphnate anion likely serves to enhance the solubility, stability, or bioavailability of magnoflorine for pharmaceutical applications. However, direct studies on this compound are scarce, necessitating extrapolation from magnoflorine and styphnate chemistry.

Properties

CAS No.

2140-90-1

Molecular Formula

C26H26N4O12

Molecular Weight

586.5 g/mol

IUPAC Name

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;3-hydroxy-2,4,6-trinitrophenolate

InChI

InChI=1S/C20H23NO4.C6H3N3O8/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1,10-11H/t13-;/m0./s1

InChI Key

DTZZRZAWULRBHN-ZOWNYOTGSA-N

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnoflorine styphnate typically involves the extraction of magnoflorine from plant sources followed by its chemical modification. The extraction process often employs solvents like methanol or ethanol. Once isolated, magnoflorine can be reacted with styphnic acid under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of magnoflorine from plant materials using techniques such as counter-current chromatography. The extracted magnoflorine is then subjected to chemical reactions with styphnic acid in reactors designed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Magnoflorine styphnate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxide ions, halide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of magnoflorine styphnate involves its interaction with various molecular targets and pathways. It has been shown to modulate action potentials and ionic currents in cells. For example, magnoflorine at certain concentrations can prolong action potential duration in ventricular cardiomyocytes . Additionally, it inhibits alpha-glucosidase activity, which is required for normal cell wall composition and virulence of pathogens like Candida albicans .

Comparison with Similar Compounds

Structural Analogues and Isomers of Magnoflorine

Magnoflorine Isomers:

  • Compound 38, 49, 57: Identified as magnoflorine isomers with altered hydroxyl/methoxy group positions (). These structural variations influence polarity and bioactivity.
  • Compounds 44 and 61: C1-demethoxy-C2-dehydroxy derivatives of magnoflorine, reducing molecular weight (C₁₉H₂₂NO₂ vs. C₂₀H₂₄NO₄⁺ for magnoflorine) and altering fragmentation patterns in mass spectrometry ().

Table 1: Structural Comparison of Magnoflorine and Isomers

Compound Molecular Formula Key Structural Differences Pharmacological Implications
Magnoflorine C₂₀H₂₄NO₄⁺ Baseline structure Broad-spectrum bioactivity ()
Compound 44/61 C₁₉H₂₂NO₂ Loss of methoxy/hydroxyl groups Reduced polarity; unknown activity
Compound 48 C₂₂H₂₆NO₅ Acetylation at C11 Enhanced lipophilicity ()
Related Alkaloids in the Same Plant Families
  • Menisperine: Co-occurs with magnoflorine in P. olacoides bark, accounting for 75.96% of alkaloid content alongside magnoflorine (). Structurally, menisperine differs in methylation patterns, affecting receptor binding.
  • Berberine and Palmatine: Found in Phellodendron amurense (). These protoberberine alkaloids share antimicrobial and anti-inflammatory properties but differ in mechanisms, such as berberine’s AMPK activation versus magnoflorine’s GABA modulation ().

Table 2: Bioactivity Comparison of Magnoflorine and Co-Occurring Alkaloids

Compound Key Activities Mechanism Highlights
Magnoflorine Neuroprotective, anti-diabetic Inhibits acetylcholinesterase ()
Menisperine Antioxidant, sedative Modulates oxidative stress pathways
Berberine Antimicrobial, hypoglycemic Activates AMPK, alters gut microbiota

Table 3: Physicochemical Properties of Styphnate Salts

Compound Solubility Stability Applications
Magnoflorine Styphnate* Likely water-soluble Moderate Hypothetical drug delivery
Lead Styphnate Insoluble in water High (non-ionic) Explosives ()
Magnoflorine Chloride Water-soluble High Research standard ()

*Note: Properties of this compound inferred from magnoflorine and styphnate chemistry.

Pharmacokinetic and Analytical Considerations
  • Quantification: Magnoflorine is detected via UHPLC-Q-Exactive Orbitrap/MS () and HPLC-UV (), with isomers requiring advanced fragmentation analysis (). Styphnate derivatives may alter chromatographic retention times.
  • Stability: Styphnate salts are generally stable under dry conditions (), but magnoflorine’s ester and glycosidic bonds may necessitate pH-controlled formulations.

Q & A

Basic Research Questions

Q. What key physicochemical properties of magnoflorine styphnate are critical for experimental design, and how do they influence methodological choices?

  • Methodological Answer : Prioritize characterization of solubility (polar vs. non-polar solvents), thermal stability (via differential scanning calorimetry), and pH-dependent stability (using UV-Vis spectroscopy across pH 1–13). For spectroscopic profiling, combine high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular structure and purity (>95% by HPLC). These properties dictate solvent selection for in vitro assays and storage conditions to prevent degradation .
  • Example Data : Tabulate solubility parameters (e.g., logP, pKa) and stability half-life under varying temperatures (25°C vs. 37°C) to guide assay design .

Q. How can researchers optimize extraction and purification protocols for this compound from natural sources or synthetic pathways?

  • Methodological Answer : For plant-derived extraction, compare Soxhlet vs. microwave-assisted extraction using ethanol-water gradients (30–70% v/v). Monitor yield via LC-MS/MS and optimize column chromatography (e.g., silica gel vs. reverse-phase C18) with elution gradients. For synthetic routes, validate intermediates using FT-IR and elemental analysis .
  • Example Data : Include a table comparing extraction yields (%) and purity levels across solvents and techniques .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values) across studies?

  • Methodological Answer : Conduct a systematic review of assay conditions:

  • Compare cell lines (e.g., HEK293 vs. HepG2) and incubation times.
  • Replicate experiments with standardized positive controls (e.g., doxorubicin for cytotoxicity).
  • Apply meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., solvent carryover effects) .
    • Example Data : Create a comparative table of IC₅₀ values with annotations on assay parameters (e.g., serum concentration, pH) .

Q. What advanced spectroscopic and computational techniques are recommended for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Use HRMS-Orbitrap for exact mass determination (±1 ppm) and 2D-NMR (COSY, HSQC) to assign stereochemistry. For ambiguous conformers, apply density functional theory (DFT) simulations to predict NMR chemical shifts and compare with empirical data .
  • Example Data : Provide a spectral comparison table between experimental and DFT-predicted NMR shifts .

Q. What strategies are effective for profiling this compound metabolites in complex biological matrices?

  • Methodological Answer : Implement untargeted metabolomics via LC-HRMS with background subtraction to distinguish endogenous compounds from metabolites. Use software (e.g., XCMS Online) for peak alignment and annotate metabolites using databases (GNPS, HMDB). Validate findings with isotopically labeled standards .
  • Example Data : Include a heatmap of metabolite abundance in fecal vs. plasma samples .

Q. How can researchers evaluate the stability of this compound under physiological conditions (e.g., simulated gastric fluid)?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-UV to quantify degradation products and identify hydrolytic pathways via MS/MS fragmentation. Compare degradation kinetics (zero-order vs. first-order models) .
  • Example Data : Tabulate half-life (t₁/₂) and activation energy (Eₐ) derived from Arrhenius plots .

Q. What experimental frameworks are suitable for investigating synergistic interactions between this compound and other bioactive compounds?

  • Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in dose-matrix assays. Fix molar ratios (e.g., 1:1, 1:2) and analyze synergy via CompuSyn software. Validate mechanisms (e.g., apoptosis vs. autophagy) through RNA-seq or flow cytometry .
  • Example Data : Present CI values (<1 = synergy) in a heatmap format .

Guidelines for Data Presentation

  • Tables : Use Roman numerals for labeling, include footnotes for statistical significance (e.g., *p<0.05), and ensure raw data is archived in supplementary materials .
  • Figures : Prioritize color-coded graphs for dose-response curves and metabolic pathways. Avoid overcrowding chemical structures in tables of content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.